Saxagliptin

描述

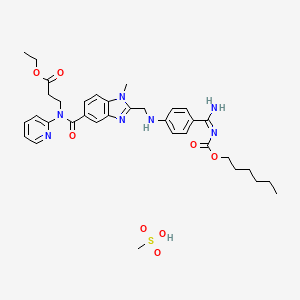

Saxagliptin, known by its chemical name this compound, is an oral hypoglycemic medication used to manage type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 inhibitors, which help control blood glucose levels by enhancing the body’s natural ability to regulate insulin .

作用机制

Target of Action

Saxagliptin, also known as Onglyza, primarily targets the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is responsible for degrading the intestinally derived hormones glucagon-like peptide (GLP)-1 and glucose-dependent insulinotropic polypeptide (GIP) .

Mode of Action

As a DPP-4 inhibitor , this compound works by inhibiting the enzymatic breakdown of incretins . This allows the incretins to remain active for a longer period, thereby prolonging the stimulus for insulin secretion . The result is an overall increase in insulin secretion .

Biochemical Pathways

By inhibiting DPP-4, this compound increases the concentrations of intact plasma GLP-1 and GIP . These incretins augment glucose-dependent insulin secretion . This action enhances the body’s ability to regulate blood glucose levels, which is crucial in the management of type 2 diabetes .

Pharmacokinetics

This compound is orally absorbed and can be administered with or without food . It has a half-life of approximately 27 hours, supporting a once-daily dosing regimen . This compound is metabolized by cytochrome P450 (CYP) 3A4/5 and is eliminated by a combination of renal and hepatic clearance . No clinically meaningful differences in this compound or 5-hydroxy this compound pharmacokinetics have been detected in patients with hepatic impairment . Dose reduction is recommended in patients with moderate or severe renal impairment due to greater systemic exposure .

Result of Action

The inhibition of DPP-4 by this compound leads to an increase in the levels of GLP-1 and GIP . This results in an augmentation of glucose-dependent insulin secretion, thereby improving glycemic control in patients with type 2 diabetes .

Action Environment

Environmental factors such as diet and exercise can influence the action, efficacy, and stability of this compound . For instance, the drug’s Tmax increased by approximately 20 minutes and the AUC increased by 27% when administered with a high-fat meal compared to fasting conditions . This compound may be administered without regard to food . Furthermore, the drug’s action can be influenced by the presence of other medications, particularly strong CYP inhibitors, which can increase this compound exposure .

生化分析

Biochemical Properties

Saxagliptin functions primarily by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of these hormones, which in turn enhances insulin secretion and decreases glucagon release in a glucose-dependent manner . This biochemical interaction helps improve glycemic control in patients with type 2 diabetes mellitus.

Cellular Effects

This compound has several effects on cellular processes. It enhances the function of pancreatic beta cells by increasing insulin secretion in response to meals. Additionally, this compound has been shown to improve beta-cell function and insulin sensitivity . It also influences cell signaling pathways by increasing the availability of GLP-1, which activates the GLP-1 receptor on pancreatic beta cells, leading to enhanced insulin secretion and reduced glucagon release . Furthermore, this compound has been observed to have a neutral effect on body weight and a low risk of hypoglycemia .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of the DPP-4 enzyme, thereby inhibiting its activity. This inhibition prevents the degradation of incretin hormones, leading to increased levels of GLP-1 and GIP . The elevated levels of these hormones enhance insulin secretion from pancreatic beta cells and suppress glucagon release from alpha cells in a glucose-dependent manner . This compound’s binding to DPP-4 is reversible and competitive, making it a potent and selective inhibitor of this enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and efficacy over extended periods. Studies have shown that this compound maintains its inhibitory effect on DPP-4 activity for up to 24 hours, supporting its once-daily dosing regimen . Long-term studies have indicated that this compound is generally well-tolerated and effective in maintaining glycemic control over periods of up to two years . There is an increased risk of hospitalization for heart failure associated with its use .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that this compound is effective in lowering blood glucose levels at various doses, with higher doses providing more significant reductions . At high doses, this compound has been associated with adverse effects such as reduced sperm count and motility in male mice . These findings suggest that while this compound is effective at managing blood glucose levels, careful consideration of dosage is necessary to avoid potential adverse effects.

Metabolic Pathways

This compound is primarily metabolized by the cytochrome P450 3A4/5 (CYP3A4/5) enzymes in the liver . The major metabolite of this compound, 5-hydroxy this compound, is also an active DPP-4 inhibitor, though it is less potent than the parent compound . Approximately 50% of the absorbed dose undergoes hepatic metabolism, and both this compound and its metabolites are excreted via the urine and bile .

Transport and Distribution

This compound is well-absorbed following oral administration, with a bioavailability of approximately 75% . It is distributed throughout the body, with negligible protein binding . This compound and its metabolites are primarily excreted through the urine, with a smaller proportion excreted via the bile . The distribution of this compound within tissues is facilitated by its interaction with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the DPP-4 enzyme . There is no evidence to suggest that this compound is targeted to specific organelles or compartments within the cell. Its activity is dependent on its ability to inhibit DPP-4, which is present on the surface of various cell types .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of saxagliptin involves multiple steps, starting with the preparation of key intermediates. One method involves the preparation of bromoadamantane and magnesium powder in an ether solvent to form a Grignard reagent. This reagent reacts with an oxalic acid diester compound at low temperature, followed by a reaction with sodium hydroxide solution and acidification to obtain an adamantanone acid compound . Another method involves the use of chiral catalysts and dichloromethane solvent to prepare the t-butyl formate of (1S, 3S, 5S) 3 (amino carbonyl) 2 azabicyclo [3.1.0] hexane 2 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with a focus on cost-effectiveness and scalability. The use of enzyme catalysis for certain steps can enhance the efficiency and selectivity of the synthesis .

化学反应分析

Types of Reactions

Saxagliptin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different metabolites.

Reduction: Reduction reactions can modify the functional groups in this compound, altering its pharmacological properties.

Substitution: Substitution reactions can introduce different substituents into the this compound molecule, potentially enhancing its efficacy or reducing side effects.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different pharmacological properties and potential therapeutic applications .

科学研究应用

Saxagliptin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the mechanisms of dipeptidyl peptidase-4 inhibition and to develop new inhibitors with improved efficacy.

Biology: Investigated for its effects on cellular signaling pathways and its potential role in modulating immune responses.

Medicine: Primarily used to manage type 2 diabetes mellitus by improving glycemic control. .

相似化合物的比较

Similar Compounds

Metformin: Another widely used oral hypoglycemic agent that improves insulin sensitivity and reduces hepatic glucose production.

Uniqueness of Saxagliptin

This compound is unique in its specific inhibition of dipeptidyl peptidase-4, which allows for a more targeted approach to enhancing incretin hormone activity. Unlike metformin, which primarily improves insulin sensitivity, this compound directly increases insulin secretion in response to meals. Compared to semaglutide, this compound has a different mechanism of action and is administered orally, whereas semaglutide is typically administered via injection .

属性

CAS 编号 |

1073057-20-1 |

|---|---|

分子式 |

C18H30ClN3O4 |

分子量 |

387.9 g/mol |

IUPAC 名称 |

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;dihydrate;hydrochloride |

InChI |

InChI=1S/C18H25N3O2.ClH.2H2O/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;;;/h10-15,23H,1-7,9,20H2;1H;2*1H2/t10?,11?,12-,13+,14+,15-,17?,18?;;;/m1.../s1 |

InChI 键 |

AJXATZPZZXZZRE-ZEGDOHPJSA-N |

SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N |

手性 SMILES |

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N.O.O.Cl |

规范 SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O.O.Cl |

物理描述 |

Solid |

溶解度 |

Sparingly soluble In water, 791.8 mg/L at 25 °C (est) |

蒸汽压力 |

4.19X10-11 mm Hg at 25 °C (est) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-Phenyl-4-{(1S)-7'-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl}-2,5-dihydro-1,3-oxazole](/img/structure/B7897238.png)

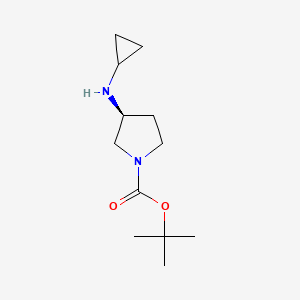

![tert-butyl N-methyl-N-[(2R)-pyrrolidin-2-yl]carbamate](/img/structure/B7897250.png)

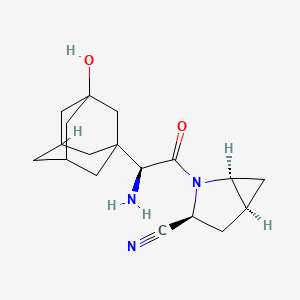

![[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B7897255.png)